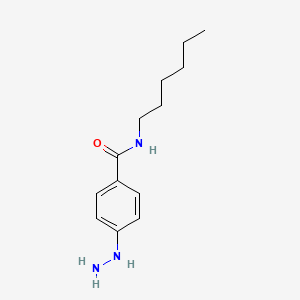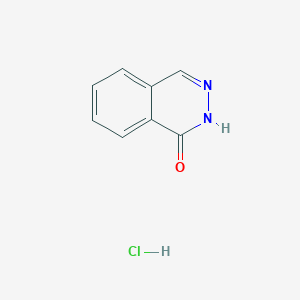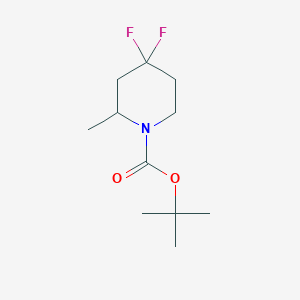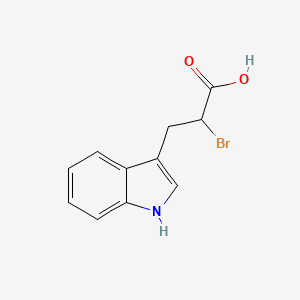
2,3,4,5,6-Pentahydroxyhexanoic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate, also known as D-gluconic acid, is a naturally occurring organic compound. It is a derivative of glucose and is commonly found in plants, fruits, and honey. This compound is known for its role in various biochemical processes and its applications in different industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate can be achieved through the oxidation of glucose. One common method involves the use of bromine water as an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization.
Industrial Production Methods
Industrially, (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate is produced through the fermentation of glucose using specific strains of bacteria such as Gluconobacter oxydans. This method is preferred due to its efficiency and the high yield of the product.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form gluconic acid.
Reduction: It can be reduced to form sorbitol.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Bromine water or nitric acid can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.
Major Products Formed
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Esterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate has numerous applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of various organic compounds.
Biology: It plays a role in metabolic pathways and is used in studies related to carbohydrate metabolism.
Medicine: It is used in the formulation of pharmaceuticals and as a diagnostic reagent.
Industry: It is used in food and beverage industries as an additive and in cleaning products due to its chelating properties.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate involves its ability to chelate metal ions. This property allows it to act as a stabilizing agent in various biochemical processes. It also participates in redox reactions, contributing to its role in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Gluconic acid: Similar in structure but lacks the hydrate form.
Sorbitol: A reduction product of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate.
Mannitol: Another sugar alcohol similar to sorbitol.
Uniqueness
(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate is unique due to its multiple hydroxyl groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring chelation and stabilization.
Propiedades
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJDOQFYNPUQDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)

![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)

![(5-Benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methoxy-tert-butyl-dimethylsilane](/img/structure/B14788339.png)



![6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B14788361.png)

![4-[(3S)-1,3-dihydroxy-3-[(10R,13R,14S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one](/img/structure/B14788404.png)
![Methyl 2-(2-(2,5-dimethoxy-3,4,6-trimethylphenyl)benzo[d]oxazol-5-yl)acetate](/img/structure/B14788414.png)
